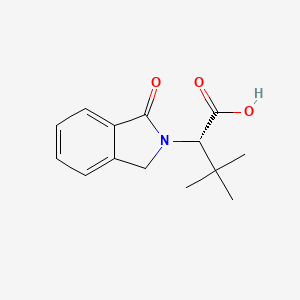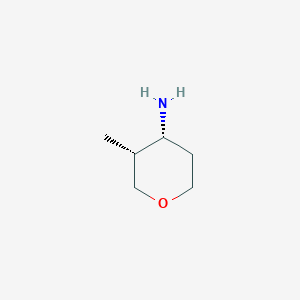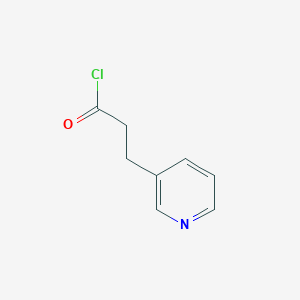
3-Pyridin-3-ylpropanoyl chloride
Vue d'ensemble
Description
3-Pyridin-3-ylpropanoyl chloride is a chemical compound with the molecular formula C8 H8 Cl N O and a molecular weight of 169.61 . It falls under the category of Carbonyl Chlorides . It is primarily used for research and development .
Synthesis Analysis
The synthesis of this compound involves several methods. One method includes the reaction of 3-(3-pyridyl)propionic acid with thionyl chloride in 1,2-dichloroethane, heated to reflux for 2.5 hours . Another method involves the reaction of 3-(3′-pyridyl) propionic acid with thionyl chloride (SOCl2) at 60°C for 4 hours .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.61 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have been noted to inhibit glycolysis, suggesting potential targets within this metabolic pathway .
Mode of Action
It’s suggested that related compounds may suppress the proliferation of certain cells, such as endothelial and cancer cells, by inhibiting glycolysis . This could imply that 3-Pyridin-3-ylpropanoyl chloride might interact with enzymes or other molecules involved in the glycolytic pathway, thereby altering their function and inhibiting the process.
Biochemical Pathways
Glycolysis is a crucial metabolic pathway that provides energy to cells, and its inhibition can disrupt cellular energy production, potentially leading to cell death .
Result of Action
If it acts similarly to related compounds, it may inhibit cell proliferation, particularly in cancer cells, by disrupting glycolysis .
Propriétés
IUPAC Name |
3-pyridin-3-ylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFLLWCRSGXSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


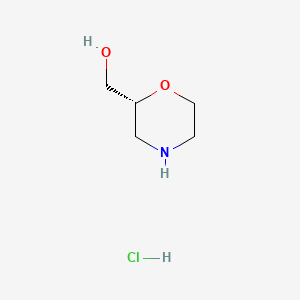
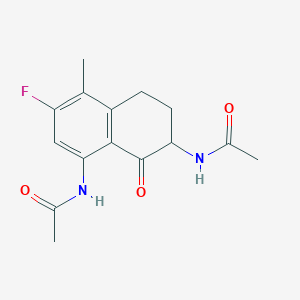

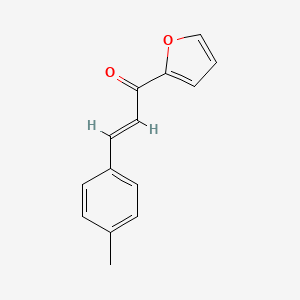

![(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3039997.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

